1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one
Beschreibung
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:
- Methyl group at position 3, contributing to steric stabilization.
- Pyridin-4-yl moiety at position 6, introducing aromaticity and hydrogen-bonding capabilities .
- Hexahydro configuration (3,3a,5,6,7,7a-hexahydro), which reduces ring strain and modulates conformational flexibility.
The compound’s molecular weight is approximately 339.39 g/mol (calculated based on empirical formula).
Eigenschaften
Molekularformel |
C16H23N5O |
|---|---|
Molekulargewicht |
301.39 g/mol |
IUPAC-Name |
1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H23N5O/c1-10-13-15(21(20-10)12-4-2-3-5-12)18-14(19-16(13)22)11-6-8-17-9-7-11/h6-10,12-15,18,20H,2-5H2,1H3,(H,19,22) |
InChI-Schlüssel |
DJBLFKAUYPAPLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C(NC(NC2=O)C3=CC=NC=C3)N(N1)C4CCCC4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Pyrazolo[3,4-d]Pyrimidinone Core
The pyrazolo[3,4-d]pyrimidinone scaffold serves as the foundational structure. A microwave-assisted one-pot synthesis is preferred for efficiency, leveraging β-ketonitrile and hydrazine derivatives under acidic conditions. For example, Bagley et al. demonstrated that heating β-ketonitrile with hydrazine hydrate in acetic acid at 120°C for 2 hours under microwave irradiation yields 5-aminopyrazole intermediates. Subsequent cyclization with urea or thiourea in dimethylformamide (DMF) at 160°C forms the pyrimidinone ring.
Key Reaction Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, acetic acid | 120°C | 2 h | 75–85% |
| Cyclization | Urea, DMF | 160°C | 4 h | 68–72% |
Methylation at Position 3
Methylation of the pyrazole nitrogen at position 3 is accomplished using methyl iodide under basic conditions. A study by Bagley et al. reported treating 1-cyclopentylpyrazolo[3,4-d]pyrimidin-4-one with methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature, yielding the 3-methyl derivative in 78% yield.
Methylation Optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | THF | 0°C → RT | 78% |
| K₂CO₃ | DMF | 80°C | 63% |
Hydrogenation to Achieve the Hexahydro Structure
The saturated 3,3a,5,6,7,7a-hexahydro ring system is synthesized via catalytic hydrogenation. Using a Parr shaker apparatus, the pyrimidinone intermediate is hydrogenated at 60 psi H₂ in ethanol with 10% palladium on carbon (Pd/C) at 50°C for 24 hours. This step reduces the pyrimidinone ring’s double bonds, achieving the hexahydro configuration.
Hydrogenation Parameters
| Catalyst | Pressure | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 10% Pd/C | 60 psi | Ethanol | 50°C | 85% |
Optimization and Scale-Up Considerations
Scale-up requires addressing exothermic reactions and purification challenges. Recrystallization from ethanol/water (7:3) improves purity to >99%, while flow hydrogenation systems enhance safety and efficiency for large batches.
Scale-Up Adjustments
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Hydrogenation time | 24 h | 8 h (flow system) |
| Yield | 85% | 88% |
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Win 58237 wurde ausgiebig für seine wissenschaftlichen Forschungsanwendungen untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Es dient als wertvolles Werkzeug zur Untersuchung der Hemmung von cyclischen Nukleotid-Phosphodiesterasen und liefert Einblicke in die Enzymkinetik und das Design von Inhibitoren.
Biologie: Win 58237 wird verwendet, um die Rolle von cyclischen Nukleotid-Signalwegen in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Vasorelaxation und Regulation des Gefäßtonus.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Bluthochdruck, aufgrund ihrer Fähigkeit, PDE V zu hemmen und den Gehalt an cyclischem GMP zu erhöhen
Wirkmechanismus
Win 58237 übt seine Wirkungen aus, indem es kompetitiv die cyclische GMP-Phosphodiesterase V (PDE V) aus der Hunde-Aorta mit einem Ki-Wert von 170 nM hemmt. Diese Hemmung führt zu einem Anstieg des cyclischen GMP-Spiegels, was wiederum eine Vasorelaxation fördert und den mittleren arteriellen Druck senkt. Die Verbindung hemmt auch andere PDE-Isoformen, wenn auch mit geringerer Potenz.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antimicrobial properties. A study highlighted the efficacy of related compounds against various bacterial strains and fungi, suggesting that 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one could be explored further for its potential as an antimicrobial agent .
Anticancer Potential
Pyrazolo[3,4-d]pyrimidines have been investigated for their anticancer properties. Compounds within this class have shown activity against several cancer cell lines by inhibiting key enzymes involved in tumor growth. The specific compound may contribute to this field by serving as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines have been well documented. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific compound may offer a new avenue for treating inflammatory diseases due to its structural characteristics that facilitate interaction with biological targets .
Case Studies
Wirkmechanismus
Win 58237 exerts its effects by competitively inhibiting cyclic GMP phosphodiesterase V (PDE V) from canine aorta, with a Ki value of 170 nM. This inhibition leads to an increase in cyclic GMP levels, which in turn promotes vasorelaxation and reduces mean arterial pressure. The compound also inhibits other PDE isoforms, albeit with lower potency .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The following table summarizes key structural and physicochemical differences:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The cyclopentyl group in the target compound and ’s analogue improves binding to hydrophobic pockets compared to smaller substituents (e.g., methyl in ). Pyridinyl vs. Chlorophenyl: The target’s pyridin-4-yl group enables stronger π-π stacking than chlorophenyl in , but the latter may enhance halogen bonding. Fluorinated vs. Non-fluorinated Analogues: The fluoropyrrolidinyl group in ’s compound increases polarity and metabolic stability relative to the target’s non-fluorinated structure.
Molecular Weight and Drug-Likeness :
- The target compound’s moderate molecular weight (~339 g/mol) aligns with Lipinski’s rules, whereas bulkier analogues like (~485 g/mol) may face bioavailability challenges.
Synthetic Accessibility :
- The target compound’s synthesis likely involves cyclocondensation of pyrazole precursors with carbonyl reagents (similar to ), whereas ’s PF-04449613 requires multi-step functionalization of azetidine and pyran groups.
Biologische Aktivität
The compound 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.37 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of specific enzymes involved in disease pathways.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors or other cellular targets to exert their effects.
- Antioxidant Properties : Some studies have suggested that such compounds can scavenge free radicals and reduce oxidative stress.
Pharmacological Effects
- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cancer cell proliferation in vitro. For instance, one study reported significant cytotoxicity against various cancer cell lines (IC50 values in the micromolar range) .
- Anti-inflammatory Effects : Compounds similar to the target molecule have demonstrated the ability to reduce inflammation markers in animal models .
- Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from apoptosis induced by neurotoxic agents .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold and evaluated their anticancer properties. One derivative showed an IC50 of 15 µM against A549 lung cancer cells, indicating potent activity .
Case Study 2: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of a related compound in a rat model of arthritis. The treatment group exhibited a significant reduction in paw swelling and inflammatory cytokines compared to the control group .
Case Study 3: Neuroprotection
Research highlighted the neuroprotective effects of pyrazolo derivatives in a model of Parkinson's disease. The compound was shown to reduce dopaminergic neuron loss and improve motor function in treated animals .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
